molecular formula C17H24N2O2 B376039 2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332052-10-5

2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B376039
CAS No.: 332052-10-5
M. Wt: 288.4g/mol
InChI Key: ZJCLAZOWCPVCCC-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to form the chromene core, followed by functionalization to introduce the amino and nitrile groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(pentan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-pentan-2-yl-6,8-dihydro-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-5-6-10(2)14-11(9-18)16(19)21-13-8-17(3,4)7-12(20)15(13)14/h10,14H,5-8,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLAZOWCPVCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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